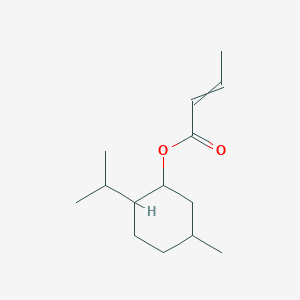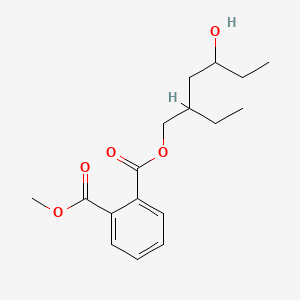
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is an organic compound with a complex structure It contains a benzene ring substituted with an ethyl group, a hydroxyhexyl group, and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of benzene-1,2-dicarboxylic acid with 2-ethyl-4-hydroxyhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-Ethyl-4-oxohexyl methyl benzene-1,2-dicarboxylate.
Reduction: Formation of this compound alcohols.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing biological pathways and chemical reactions. The benzene ring provides a stable aromatic core, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl benzene-1,2-dicarboxylate: Lacks the hydroxy group, resulting in different chemical properties and applications.
4-Hydroxyhexyl benzene-1,2-dicarboxylate:
Methyl benzene-1,2-dicarboxylate: A simpler ester without the additional substituents, used in different contexts.
Uniqueness
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
78246-55-6 |
|---|---|
Molekularformel |
C17H24O5 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-O-(2-ethyl-4-hydroxyhexyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O5/c1-4-12(10-13(18)5-2)11-22-17(20)15-9-7-6-8-14(15)16(19)21-3/h6-9,12-13,18H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
NEOBFMWSGUWGFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



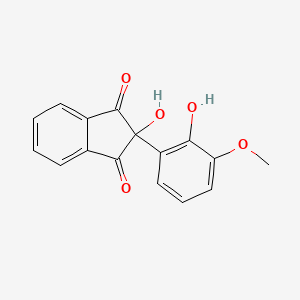

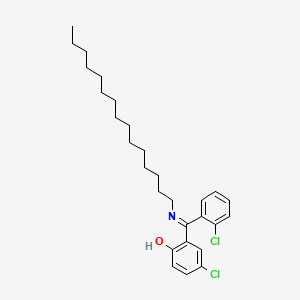


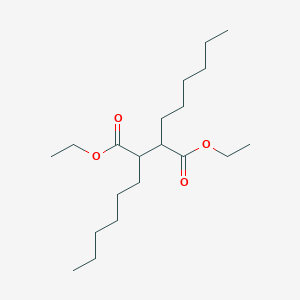
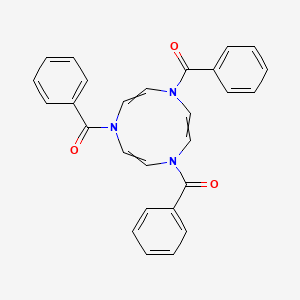
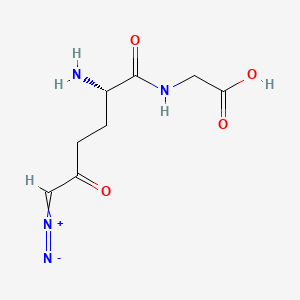

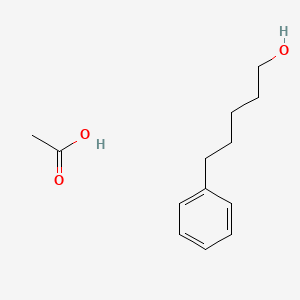
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)

